molecular formula C20H14ClNO5 B2795883 (3-Nitro-4-phenoxyphenyl)methyl 4-chlorobenzoate CAS No. 338960-90-0

(3-Nitro-4-phenoxyphenyl)methyl 4-chlorobenzoate

Cat. No.: B2795883
CAS No.: 338960-90-0
M. Wt: 383.78
InChI Key: RKLGYMAOLYIAGZ-UHFFFAOYSA-N
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Description

(3-Nitro-4-phenoxyphenyl)methyl 4-chlorobenzoate (CAS 338960-90-0) is a synthetic benzoate ester of interest in chemical and materials science research. This compound features a complex structure with a 4-chlorobenzoate group linked via a methylene bridge to a 3-nitro-4-phenoxyphenyl ring system . With a molecular formula of C20H14ClNO5 and a molecular weight of 383.78 g/mol, it belongs to a class of compounds studied for their structural properties . Similar ester compounds with nitro and chloro substituents are frequently investigated in crystallography studies to understand molecular packing, dihedral angles between aromatic rings, and intermolecular interactions in the solid state . The presence of multiple aromatic systems and functional groups, such as the ester linkage, nitro group, and chloro substituent, makes this compound a potential candidate for use as an intermediate in the development of more complex molecules or for probing structure-activity relationships in various applied research fields . Researchers value this compound for its potential utility in building molecular libraries. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-nitro-4-phenoxyphenyl)methyl 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO5/c21-16-9-7-15(8-10-16)20(23)26-13-14-6-11-19(18(12-14)22(24)25)27-17-4-2-1-3-5-17/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLGYMAOLYIAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)COC(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Nitro-4-phenoxyphenyl)methyl 4-chlorobenzoate typically involves the esterification of 4-chlorobenzoic acid with (3-nitro-4-phenoxyphenyl)methanol . The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane for several hours to ensure complete esterification .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: (3-Nitro-4-phenoxyphenyl)methyl 4-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that derivatives of (3-Nitro-4-phenoxyphenyl)methyl 4-chlorobenzoate exhibit promising antimicrobial properties. For instance, compounds with similar structures have been evaluated for their effectiveness against various bacterial strains, including Mycobacterium tuberculosis. In a study evaluating similar nitro-substituted compounds, it was found that certain derivatives displayed significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2 μg/mL against resistant strains of Staphylococcus epidermidis .

Antiparasitic Properties
The compound has also been explored for its potential in developing antiparasitic treatments. Research indicates that derivatives can be formulated into compositions aimed at combating liver fluke parasites in mammals . The incorporation of such compounds into therapeutic regimens could enhance efficacy and reduce side effects associated with traditional treatments.

Agrochemical Applications

Pesticidal Activity
The compound's structural characteristics suggest potential applications in agrochemicals, particularly as a pesticide or herbicide. Studies on related compounds indicate that they can serve as effective agents against various agricultural pests. The introduction of the nitro and phenoxy groups may enhance the bioactivity and selectivity of these compounds towards target organisms while minimizing toxicity to non-target species .

Material Science

Synthesis of Functional Materials
In material science, this compound can be utilized in the synthesis of functional materials such as mesoporous structures or nanomaterials. The compound's ability to undergo nucleophilic substitution reactions can be harnessed to create complex polymeric networks or coatings with tailored properties for specific applications in electronics or catalysis .

Case Studies and Research Findings

Study Focus Findings
Study on Antimicrobial ActivityEvaluation of nitro-substituted derivativesDemonstrated significant antibacterial activity against resistant strains (MIC 0.5-2 μg/mL)
Research on Antiparasitic CompositionsDevelopment of compositions for liver fluke treatmentIndicated potential effectiveness in combating parasitic infections
Material Science ApplicationSynthesis of functional materialsExplored use in creating mesoporous structures with enhanced properties

Mechanism of Action

The mechanism of action of (3-Nitro-4-phenoxyphenyl)methyl 4-chlorobenzoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects: Methyl 4-chlorobenzoate forms solid solutions with bromo/iodo analogs due to similar lattice parameters, but the nitro group in (3-Nitro-4-phenoxyphenyl)methyl 4-chlorobenzoate may disrupt this due to steric and electronic differences .
  • Nitro Group Impact: The nitro group in the target compound likely enhances thermal stability and dipole-dipole interactions compared to non-nitro analogs like methyl 4-chlorobenzoate .

Antioxidant Potential

Methyl 4-chlorobenzoate and methyl 4-nitrobenzoate exhibit dose-dependent antioxidant activity, with methyl 4-methoxybenzoate showing the highest efficacy (2 mg/mL) . The nitro group in the target compound may confer similar antioxidant properties, though its placement on the phenoxyphenyl ring (vs. the benzoate moiety) could alter radical scavenging efficiency.

Antimicrobial and Antitubercular Activity

Nitro-aromatic compounds, such as N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides, demonstrate antitubercular activity linked to nitro group positioning . The target compound’s nitro group at the 3-position on the phenoxyphenyl ring may enhance membrane penetration or target binding compared to para-nitro analogs like (4-chlorophenyl) 4-nitrobenzoate .

Environmental Degradation and Stability

Aromatic esters with nitro groups are typically resistant to microbial degradation. For instance, Arthrobacter spp. degrade 4-chlorobenzoate but struggle with nitro-substituted analogs . The target compound’s nitro and phenoxy groups may further reduce biodegradability compared to methyl 4-chlorobenzoate, which lacks these substituents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-Nitro-4-phenoxyphenyl)methyl 4-chlorobenzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via esterification between 3-nitro-4-phenoxyphenyl methanol and 4-chlorobenzoyl chloride. Key parameters include:

  • Catalysts : Use of transition metals (e.g., Pd, Rh) for regioselective coupling ( ).
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates ().
  • Temperature Control : Reactions typically proceed at 80–100°C to avoid nitro group decomposition ( ).
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) ensures high purity .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and electronic properties?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm ester linkage formation and nitro/chloro substituent positions ( ).
  • Mass Spectrometry (HRMS) : Validates molecular weight (C20_{20}H14_{14}ClNO5_5) and isotopic patterns ( ).
  • X-ray Crystallography : Resolves steric effects from the nitro-phenoxy group (analogous to ).
  • FT-IR : Identifies ester C=O stretching (~1720 cm1^{-1}) and nitro N–O vibrations (~1520 cm1^{-1}) .

Q. How does the nitro group at the 3-position influence the compound’s stability and reactivity?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The nitro group increases electrophilicity at the phenyl ring, facilitating nucleophilic aromatic substitution ( ).
  • Photostability : Nitro groups can induce photodegradation; stability studies under UV/visible light (λ = 300–400 nm) are recommended ().
  • Redox Activity : Cyclic voltammetry reveals reduction peaks at -0.8 to -1.2 V (vs. Ag/AgCl), critical for electrochemical applications .

Advanced Research Questions

Q. What role does this compound play in catalytic C–Si bond activation for silacycle synthesis?

  • Methodological Answer : The ester group can act as a directing group in transition metal-catalyzed reactions. For example:

  • Rhodium Catalysis : Enables C–Si bond cleavage in trialkylsilyl groups to form benzosiloles under mild conditions ( ).
  • Palladium-Mediated Coupling : Facilitates intramolecular C–Si coupling for silolo[2,3-b]indole synthesis ( ).
  • Experimental Design : Use deuterium labeling (e.g., D2_2O quenching) to track Si–C bond cleavage pathways .

Q. How can computational modeling resolve contradictions in reported reaction outcomes for nitro-substituted benzoates?

  • Methodological Answer :

  • Mechanistic Studies : Density Functional Theory (DFT) calculates activation barriers for competing pathways (e.g., nitro reduction vs. ester hydrolysis) ( ).
  • Kinetic Isotope Effects (KIE) : 15^{15}N-labeled nitro groups clarify rate-determining steps in catalytic cycles ( ).
  • Contradiction Example : Zinc vs. copper catalysts yield divergent products in CO insertion reactions ( ); KIE and DFT reconcile steric vs. electronic control .

Q. What strategies optimize this compound’s use in structure-activity relationship (SAR) studies for antimicrobial agents?

  • Methodological Answer :

  • Derivatization : Synthesize analogs (e.g., replacing 4-chlorobenzoate with 4-fluoro) to assess halogen effects ( ).
  • Bioassay Design : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria ().
  • Computational SAR : Molecular docking (e.g., with E. coli FabI enzyme) predicts binding affinity ().
  • Data Validation : Cross-reference MIC results with cytotoxicity assays (e.g., MTT on mammalian cells) .

Q. How can this compound be integrated into hybrid materials for optoelectronic applications?

  • Methodological Answer :

  • Polymer Blending : Co-polymerize with thiophene derivatives ( ) to enhance charge transport (hole mobility >103^{-3} cm2^2/V·s).
  • Surface Functionalization : Anchor onto mesoporous SiO2_2 via ester hydrolysis () for luminescent coatings.
  • Device Fabrication : Test in organic light-emitting diodes (OLEDs) using ITO/PEDOT:PSS active layers .

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